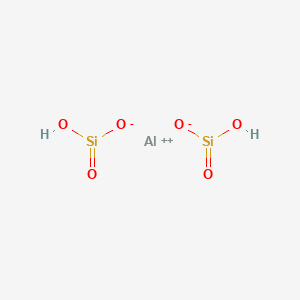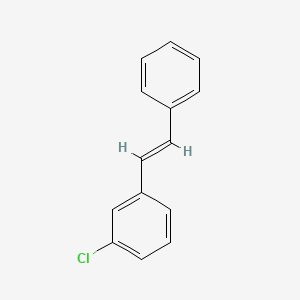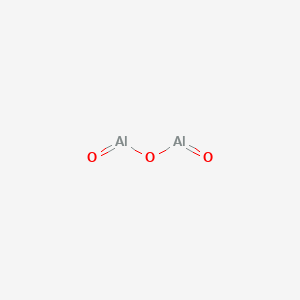
Pyran RG 140
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyran RG 140, also known as Pyrophyllite, is a unique natural mixture of platy silicates, principally pyrophyllite, and quartz ground to 140 mesh. It is characterized by its low bulk density, low thermal conductivity, and low reversible thermal expansion. This compound is widely used in various industrial applications, including foundry washes, insulating firebrick, and abrasive products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyran derivatives, including Pyran RG 140, often involves multicomponent reactions. One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Industrial Production Methods: In industrial settings, this compound is produced by grinding pyrophyllite and quartz to a fine 140 mesh. This process ensures the compound’s low bulk density and thermal properties, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyran RG 140 undergoes various chemical reactions, including:
Oxidation: Pyran derivatives can be oxidized to form pyranones.
Reduction: Reduction reactions can convert pyran derivatives to dihydropyrans.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often use reagents like halogens, acids, and bases.
Major Products:
Oxidation: Pyranones
Reduction: Dihydropyrans
Substitution: Various substituted pyran derivatives
Scientific Research Applications
Pyran RG 140 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of Pyran RG 140 involves its interaction with various molecular targets and pathways. In biological systems, pyran derivatives can interact with enzymes, receptors, and other biomolecules, leading to various therapeutic effects. For example, they may inhibit specific enzymes involved in inflammatory pathways or interact with receptors to exert anti-microbial effects .
Comparison with Similar Compounds
Pyran RG 140 can be compared with other similar compounds, such as:
2H-Pyran: An unsaturated six-membered oxygen-containing heterocycle.
4H-Pyran: Another form of pyran with a different hydrogen position.
Pyran-2-one and Pyran-4-one: Pyran derivatives with carbonyl groups.
Uniqueness: this compound is unique due to its specific composition of pyrophyllite and quartz, which imparts distinct physical and chemical properties. Its low bulk density, low thermal conductivity, and low reversible thermal expansion make it particularly valuable in industrial applications .
Properties
InChI |
InChI=1S/Al.2HO3Si/c;2*1-4(2)3/h;2*1H/q+2;2*-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJSFVZDFPAMSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)[O-].O[Si](=O)[O-].[Al+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH2O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black or dark grey powder; [Superior Technical Ceramics MSDS] |
Source


|
| Record name | Pyrophyllite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12269-78-2 |
Source


|
| Record name | Pyrophyllite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012269782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrophyllite (AlH(SiO3)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/new.no-structure.jpg)


